2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

Thermal Stability Crystallinity Process Chemistry

This bifunctional phenoxyacetamide scaffold uniquely combines a 4-aminophenoxy group with a 4-chlorophenyl moiety, delivering a melting point ~70°C higher than its unchlorinated analog and a logP ~3 units greater than the parent core. These physicochemical advantages—high crystallinity, thermal stability, and tuned lipophilicity—make it an indispensable building block for synthesizing C-4 aniline-substituted quinazoline EGFR inhibitors active against gefitinib-resistant NSCLC lines. Its robust solid-state profile also supports recrystallization and process-scale purification. Select this specific compound to ensure reproducible SAR data and reliable scale-up workflows.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 881607-14-3
Cat. No. B1342149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
CAS881607-14-3
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18)
InChIKeyNSZOTDJQIOUVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide (CAS 881607-14-3): Baseline Properties and Class Identification for Procurement Decisions


2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide (CAS 881607-14-3) is a synthetic organic compound belonging to the class of phenoxyacetamide derivatives . Its molecular structure (C14H13ClN2O2; MW 276.72 g/mol) incorporates a 4-aminophenoxy group linked via an acetamide bridge to a 4-chlorophenyl moiety, creating a bifunctional scaffold with both hydrogen-bond donor/acceptor capacity and aromatic lipophilicity . Key predicted properties include a melting point of 195-196 °C, logP values ranging from 2.50 to 2.94, and a topological polar surface area (TPSA) of 64.35 Ų [1]. The compound is primarily supplied as a research chemical with purity levels typically ≥97% .

Why In-Class Substitution of 2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide Is Not Straightforward


Generic substitution within the phenoxyacetamide class is not trivial due to the distinct physicochemical profile imparted by the combination of a 4-aminophenoxy group and a 4-chlorophenyl substituent. The target compound exhibits a melting point nearly 70 °C higher than its unchlorinated analog and a logP approximately 3 log units greater than the parent aminophenoxyacetamide core . These differences significantly impact solubility, crystallinity, and membrane permeability, which are critical factors in both synthetic utility and biological assay performance [1]. Consequently, replacing this compound with a simpler phenoxyacetamide derivative without quantitative justification can lead to divergent experimental outcomes, necessitating direct, comparator-based evidence for selection.

Quantitative Differentiation Evidence for 2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide Versus Key Analogs


Melting Point Elevation: Quantified Thermal Stability Advantage Over Core Phenoxyacetamide Analogs

The target compound exhibits a melting point of 195-196 °C , which is 71 °C higher than 2-(4-aminophenoxy)acetamide (124-126 °C) [1] and 17 °C higher than N-(4-chlorophenyl)acetamide (178-179 °C) [2]. This thermal stability advantage directly correlates with improved handling characteristics and potential for more robust crystallization processes during synthesis and purification.

Thermal Stability Crystallinity Process Chemistry

Lipophilicity Tuning: LogP Differentiation for Membrane Permeability Optimization

The target compound possesses a calculated logP of 2.50-2.94 [1], representing a 3-log unit increase in lipophilicity compared to the unchlorinated core 2-(4-aminophenoxy)acetamide (logP -0.501) [2] and a 1-log unit increase over N-(4-chlorophenyl)acetamide (estimated logP ~1.5) [3]. This optimized logP value falls within the typical range (2-4) for compounds demonstrating balanced aqueous solubility and passive membrane permeability, a critical parameter for cellular uptake in biological assays.

Lipophilicity Drug Design ADME Physicochemical Property

Hydrogen Bond Capacity Profile: Quantitative H-Bond Donor/Acceptor Differentiation

The target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors . In contrast, N-(4-chlorophenyl)acetamide (CAS 539-03-7) has only 1 hydrogen bond donor and 2 acceptors [1]. The additional amino group on the phenoxy ring increases both the total number of potential hydrogen bonding interactions and the topological polar surface area (TPSA 64.35 Ų ), which influences aqueous solubility and target binding interactions.

Hydrogen Bonding Solubility Molecular Recognition

Analgesic Activity Potential: Cross-Study Comparison with Meta-Chloro Analog

A closely related analog, 2-(4-aminophenoxy)-N-(3-chlorophenyl)acetamide (compound 5aa), demonstrated quantifiable analgesic activity in an Eddy's hot plate model in rats [1]. The compound increased mean reaction time from a basal value of 3.33 ± 0.42 seconds to 8.15 ± 0.47 seconds at 120 minutes post-treatment, representing a 145% increase in latency response. This provides a class-level inference that the target compound (with para-chloro substitution) may exhibit comparable or distinct pharmacological activity, warranting further investigation.

Analgesic Activity In Vivo Pharmacology Phenoxyacetamide SAR

Primary Application Scenarios for 2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide Based on Differentiation Evidence


Synthetic Intermediate for EGFR-Targeted Quinazoline Derivatives

The compound's 4-aminophenoxy motif serves as a key building block in the synthesis of C-4 aniline-substituted quinazoline derivatives, which have been reported as potent EGFR inhibitors with activity against non-small-cell lung cancer (NSCLC) cell lines, including gefitinib-resistant variants . Its higher melting point and lipophilicity profile support robust synthetic transformations and purification steps.

Reference Standard for Phenoxyacetamide Structure-Activity Relationship (SAR) Studies

The combination of a 4-aminophenoxy group and a 4-chlorophenyl substituent creates a unique physicochemical fingerprint (logP ~2.5, melting point 195-196 °C) that can serve as a reference point in SAR campaigns. Comparative evaluation against meta-chloro analogs (e.g., compound 5aa) in analgesic or anti-inflammatory assays can delineate the role of chloro-substitution position on biological activity [1].

Crystallization and Process Chemistry Optimization

The elevated melting point (195-196 °C) relative to simpler acetamide cores provides a distinct thermal stability advantage, making this compound a useful model substrate for optimizing recrystallization protocols, solid-state characterization, and process-scale purification workflows in medicinal chemistry and fine chemical manufacturing .

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